1,5-Dibromo-2-methylpentane

SN2 reactivity steric hindrance neopentyl bromide

1,5-Dibromo-2-methylpentane (CAS 25118-31-4) is a branched, α,ω-dibrominated C6 alkane with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g·mol⁻¹. It is a racemic liquid at ambient temperature bearing a stereogenic center at C2, which distinguishes it from its linear constitutional isomer 1,5-dibromopentane (CAS 111-24-0) and positional isomer 1,5-dibromo-3-methylpentane (CAS 4457-72-1).

Molecular Formula C6H12Br2
Molecular Weight 243.97 g/mol
CAS No. 25118-31-4
Cat. No. B3119444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2-methylpentane
CAS25118-31-4
Molecular FormulaC6H12Br2
Molecular Weight243.97 g/mol
Structural Identifiers
SMILESCC(CCCBr)CBr
InChIInChI=1S/C6H12Br2/c1-6(5-8)3-2-4-7/h6H,2-5H2,1H3
InChIKeyUTNRTAHSAPJDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2-methylpentane (CAS 25118-31-4): Sourcing Guide for the Branched C6 Dibromide Intermediate


1,5-Dibromo-2-methylpentane (CAS 25118-31-4) is a branched, α,ω-dibrominated C6 alkane with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g·mol⁻¹ . It is a racemic liquid at ambient temperature bearing a stereogenic center at C2, which distinguishes it from its linear constitutional isomer 1,5-dibromopentane (CAS 111-24-0) and positional isomer 1,5-dibromo-3-methylpentane (CAS 4457-72-1) [1]. Predicted physicochemical properties—density ~1.58–1.6 g·cm⁻³, boiling point ~232.5 °C at 760 mmHg, refractive index ~1.498, and XLogP3 ~3.48—reflect the influence of the methyl branch on intermolecular interactions and phase partitioning . The compound is listed under NSC 27966 and is primarily employed as a synthetic intermediate in organic and medicinal chemistry [2].

Why 1,5-Dibromo-2-methylpentane Cannot Be Replaced by 1,5-Dibromopentane: The Methyl-Branch Differentiation Problem


The presence of a single methyl substituent at C2 fundamentally alters the steric environment at the adjacent C1 bromine, transforming it from a typical primary alkyl bromide into a neopentyl-type electrophilic center [1]. This structural modification retards bimolecular nucleophilic substitution (Sₙ2) at C1 by factors as large as 10⁵–10⁶ relative to unhindered primary bromides, while simultaneously increasing lipophilicity by approximately 0.7 logP units compared with linear 1,5-dibromopentane [1] [2]. The stereogenic center at C2 further means that the compound exists as a pair of enantiomers, a feature entirely absent in the achiral linear analog and one that dictates different diastereomeric outcomes in asymmetric syntheses [3]. Simply substituting a linear or differently branched dibromide therefore changes not only reaction rates but also chemoselectivity, stereochemical outcome, and physicochemical handling properties during purification.

Quantitative Differentiation Evidence: 1,5-Dibromo-2-methylpentane vs. Closest Analogs


Sₙ2 Reactivity at C1 Bromine: Neopentyl-Type Steric Retardation vs. Linear 1,5-Dibromopentane

The C1 bromine of 1,5-dibromo-2-methylpentane resides on a carbon bearing a CH₂Br group and a chiral C2 center substituted with a methyl group, creating steric congestion analogous to neopentyl bromide. Dostrovsky, Hughes, and Ingold demonstrated that neopentyl bromide undergoes Sₙ2 solvolysis up to 3 × 10⁶ times slower than methyl bromide and approximately 4 × 10⁴ times slower than ethyl bromide due to strong steric hindrance in the trigonal-bipyramidal transition state [1]. In contrast, both terminal bromines of 1,5-dibromopentane are conventional primary alkyl bromides with unhindered access for backside nucleophilic attack. For the target compound, only the C5 bromine retains this typical primary reactivity; the C1 bromine is dramatically deactivated toward Sₙ2 pathways. This differential reactivity enables selective monofunctionalization at C5 in the presence of suitable nucleophiles, a chemoselectivity that cannot be achieved with the symmetric linear analog [2].

SN2 reactivity steric hindrance neopentyl bromide reaction kinetics

Lipophilicity Differential: XLogP3 Comparison Against 1,5-Dibromopentane

The methyl branch at C2 increases the hydrocarbon character of the molecule, elevating the computed octanol/water partition coefficient. ChemSpider (ACD/Labs Percepta) predicts an XLogP3 of 3.48 for 1,5-dibromo-2-methylpentane , while PubChem reports an XLogP3 of 2.8 for 1,5-dibromopentane [1]. The difference of 0.68 logP units corresponds to an approximately 4.8-fold greater equilibrium concentration in the octanol phase relative to the aqueous phase at 25 °C. The (2S)-enantiomer specifically has a computed XLogP3-AA of 3.3 [2]. For the positional isomer 1,5-dibromo-3-methylpentane, predicted density and boiling point are nearly identical to the target compound (~1.6 g·cm⁻³, ~232.5 °C) , but its symmetric substitution pattern eliminates the chiral center and positions the methyl group equidistant from both bromine termini, resulting in identical steric environments at both electrophilic carbons—a fundamentally different reactivity profile from the target .

lipophilicity partition coefficient drug design phase-transfer

Physical Property Differences Enabling Distillation-Based Separation from Unbranched Analogs

The branched skeleton of 1,5-dibromo-2-methylpentane yields measurably different bulk physical properties compared with linear 1,5-dibromopentane and the shorter-chain analog 1,4-dibromobutane. The target compound has a predicted density of approximately 1.58–1.6 g·cm⁻³ and a boiling point of 232.5 °C at 760 mmHg . In contrast, 1,5-dibromopentane (Sigma-Aldrich, 97%) exhibits an experimentally measured density of 1.688 g·mL⁻¹ at 25 °C and a boiling point of 224 °C at atmospheric pressure (110 °C at 15 mmHg) . The density difference of approximately 0.1 g·cm⁻³ and the boiling point elevation of approximately 8.5 °C are large enough to permit fractional distillation separation. 1,4-Dibromobutane (CAS 110-52-1) is even more distinct, with a density of 1.808 g·mL⁻¹ and a boiling point of 197 °C [1], making it easily separable but unsuitable as a direct replacement due to chain-length mismatch. Refractive index also differs: target n20/D ~1.498 versus 1,5-dibromopentane n20/D 1.512 (lit.) .

purification distillation quality control density

Stereochemical Differentiation: Chiral Center at C2 vs. Achiral Linear and Symmetric Branched Analogs

1,5-Dibromo-2-methylpentane contains a single stereogenic center at C2, rendering the molecule chiral and resolvable into (R)- and (S)-enantiomers. The (S)-enantiomer is registered under CAS 81155-94-4 and has a defined InChIKey (UTNRTAHSAPJDBX-ZCFIWIBFSA-N) in the NIST Chemistry WebBook [1] and PubChem (CID 10610272) [2]. In contrast, 1,5-dibromopentane (CAS 111-24-0) and 1,5-dibromo-3-methylpentane (CAS 4457-72-1) are both achiral, lacking any stereogenic center [3] . 1,4-Dibromobutane and 1,6-dibromohexane are likewise achiral. The presence of a stereocenter means that any reaction at C1 (or C2 via Sₙ2 inversion) proceeds with stereochemical consequences; the enantiomeric purity of the starting dibromide directly influences the enantiomeric excess of products derived from C1-substitution or cyclization reactions. This is a zero-sum differentiation: no achiral analog can provide enantioenriched intermediates for asymmetric synthesis.

chirality enantiomers asymmetric synthesis stereocenter

Mutagenicity Profile: Branched Dibromoalkanes Show Reduced Ames Activity Relative to Linear 1,5-Dibromopentane

Published Salmonella mutagenicity (Ames) assay data rank 1,5-dibromopentane among the most mutagenic haloalkanes tested, with activity equivalent to 1,2-dibromoethane [1]. In the same assay series, the branched dibromoalkane 1,2-dibromo-2-methylpropane exhibited statistically lower mutagenic potency than 1,5-dibromopentane [1]. While direct Ames data for 1,5-dibromo-2-methylpentane were not identified in the retrieved literature, the class-level trend indicates that alkyl branching adjacent to or near the bromine-bearing carbons attenuates mutagenic activity, potentially through steric modulation of DNA alkylation kinetics or altered metabolic activation [1]. Safety data sheets for the target compound currently list 'no data available' for germ cell mutagenicity, reflecting the absence of dedicated testing . This evidentiary gap means that procurement for applications with human exposure potential requires case-by-case toxicological assessment, but the structural parallel to less mutagenic branched dibromoalkanes may inform initial risk ranking.

mutagenicity Ames test toxicology safety assessment

Optimal Procurement Scenarios for 1,5-Dibromo-2-methylpentane Based on Quantitative Differentiation Evidence


Stepwise Heterobifunctionalization via Chemoselective C5-First Alkylation

The dramatic Sₙ2 rate difference between the C1 (neopentyl-type) and C5 (unhindered primary) bromine atoms enables sequential nucleophilic substitution. A nucleophile can be introduced at C5 with high selectivity, leaving the sterically shielded C1 bromine intact for subsequent activation under more forcing conditions or via alternative mechanistic pathways (e.g., radical-mediated or Sₙ1-type chemistry) [1]. This strategy is unattainable with symmetric 1,5-dibromopentane, where both termini react at comparable rates, producing statistical mixtures of mono- and disubstituted products unless carefully controlled stoichiometry and slow addition are employed .

Enantioselective Synthesis of Chiral Heterocycles and Bioactive Molecules

The stereogenic C2 center allows 1,5-dibromo-2-methylpentane to serve as a chiral pool starting material or a prochiral building block in asymmetric cyclization reactions. Reaction with sodium sulfide yields 2-methyl-substituted 1,5-dithiocane derivatives , where the methyl group influences ring conformation and chiroptical properties of the resulting sulfur heterocycle. In medicinal chemistry programs, the (S)-enantiomer (CAS 81155-94-4) [2] can be used to install a defined absolute configuration at the C2-derived carbon in the final target molecule, a capability not offered by any achiral α,ω-dibromoalkane.

Medicinal Chemistry Scaffold Requiring Elevated Lipophilicity (LogP Optimization)

When a synthetic route demands an α,ω-dibromoalkane linker with enhanced lipophilicity for improved membrane permeability or blood-brain barrier penetration, 1,5-dibromo-2-methylpentane (XLogP3 ~3.48) offers a predictable ~0.7 logP unit advantage over 1,5-dibromopentane (XLogP3 2.8) [3]. This difference translates to approximately 5-fold higher partitioning into organic phases or lipid membranes, a meaningful increment in lead optimization campaigns where each logP unit can significantly affect ADME properties.

Purification-Controlled Procurement Where Isomer Separation Is Critical

The approximately 8.5 °C boiling point elevation and 0.1 g·cm⁻³ density reduction of the target compound relative to 1,5-dibromopentane provide a physical basis for verifying product identity and purity. Laboratories that receive the compound can confirm the absence of the linear isomer contaminant by simple refractive index measurement (predicted n20/D 1.498 vs. 1.512 for the linear analog) or by GC retention time differences, reducing the risk of using mislabeled or cross-contaminated material in critical synthetic sequences.

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